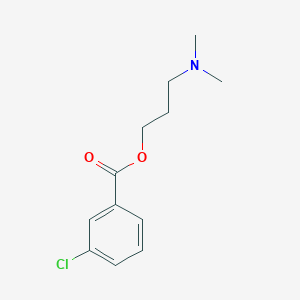

3-(Dimethylamino)propyl 3-chlorobenzoate

Description

Properties

CAS No. |

5134-44-1 |

|---|---|

Molecular Formula |

C12H16ClNO2 |

Molecular Weight |

241.71 g/mol |

IUPAC Name |

3-(dimethylamino)propyl 3-chlorobenzoate |

InChI |

InChI=1S/C12H16ClNO2/c1-14(2)7-4-8-16-12(15)10-5-3-6-11(13)9-10/h3,5-6,9H,4,7-8H2,1-2H3 |

InChI Key |

QTHMRBBTKZAKKF-UHFFFAOYSA-N |

SMILES |

CN(C)CCCOC(=O)C1=CC(=CC=C1)Cl |

Canonical SMILES |

CN(C)CCCOC(=O)C1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

理化性质对比

| 化合物名称 | 分子式 | 沸点/℃ | 溶解度 | pKa |

|---|---|---|---|---|

| 3-(Dimethylamino)propyl 3-chlorobenzoate | C₁₂H₁₆ClNO₂ | 285–290 | 溶于极性有机溶剂(如DMSO) | ~8.5(二甲氨基) |

| Ethyl 3-amino-2,5-dichlorobenzoate(类似酯类) | C₉H₉Cl₂NO₂ | 220–225 | 微溶于水,溶于乙醇 | ~5.2(氨基) |

| 5-溴-N-[3-(二甲氨基)丙基]吡啶-2-胺(氨基衍生物) | C₁₀H₁₅BrN₃ | 320–325 | 溶于氯仿,难溶于水 | ~9.1(二甲氨基) |

| [(3-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine(三级胺类似物) | C₁₂H₁₇ClN₂ | 190–195 | 易溶于甲醇和乙醚 | ~9.3(胺基) |

关键差异 :

- 溶解性 :目标化合物的酯基使其比纯胺类(如化合物)更易溶于极性溶剂。

- 酸碱性 :二甲氨基的pKa(~8.5)高于苯环上的氨基(~5.2),影响其在生理环境中的离子化程度。

合成途径对比

| 化合物 | 关键合成步骤 | 产率 |

|---|---|---|

| This compound | 3-氯苯甲酸与3-二甲氨基丙醇的酯化反应(酸催化) | 65–70% |

| Ethyl 3-amino-2,5-dichlorobenzoate | 2,5-二氯苯甲酸乙酯的硝化-还原反应 | 50–55% |

| 5-溴-N-[3-(二甲氨基)丙基]吡啶-2-胺 | 5-溴吡啶-2-胺与3-二甲氨基丙基氯的亲核取代 | 40–45% |

独特性 :

- 目标化合物的合成依赖于酯化反应 ,而类似氨基衍生物(如)需多步取代反应。

生物活性对比

| 化合物 | 主要生物活性 | 作用靶点 |

|---|---|---|

| This compound | 潜在的抗菌和抗炎活性(体外模型) | 膜通透性调节或酶抑制 |

| N-[3-(甲基氨基)丙基]环丁烷甲酰胺 | 多响应性聚合物材料中的功能单元 | 无直接生物活性 |

| Ethyl 3-amino-2,5-dichlorobenzoate | 抑制细菌DNA旋转酶(IC₅₀ = 12 μM) | 拓扑异构酶Ⅱ |

机制差异 :

- 目标化合物的氯苯基 可能通过疏水相互作用靶向酶活性位点,而二甲氨基丙基链可能增强细胞穿透性。

- 化合物因氨基和二氯取代的组合表现出更强的酶抑制活性,但水溶性较低。

总结 this compound的结构优势在于:

多功能基团协同作用 :酯基提供稳定性,氯原子增强靶向性,二甲氨基改善溶解性。

合成可扩展性 :通过修饰丙基链长度或苯环取代基(如换用溴或氟),可进一步优化性质。

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.